One of the most studied properties of NDI-III is its ability to promote neuronal differentiation in stem cells. Studies have shown that NDI-III can effectively induce robust differentiation of various stem cell types, including neural stem cells and mesenchymal stem cells, into functional neurons. PubChem, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: ) This makes NDI-III a valuable tool for researchers studying neuronal development and regeneration.
The exact mechanism by which NDI-III promotes neuronal differentiation is still under investigation. However, research suggests it might be related to its interaction with specific signaling pathways in stem cells. Some studies indicate that NDI-III might influence the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in neuronal development. Cell Death and Differentiation, 2010:
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is classified as a heteroaromatic compound featuring an isoxazole ring. Its molecular formula is C11H10N2O2S, with a molecular weight of approximately 234.279 g/mol . The compound includes a cyclopropyl group and a thiophene moiety, contributing to its unique properties and potential applications in medicinal chemistry.
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has demonstrated notable biological activities:
Several synthesis methods have been explored for producing N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide:
The unique structure of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide lends itself to various applications:
Interaction studies have focused on how N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide interacts with biological targets:
Several compounds share structural similarities with N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylisoxazolecarboxamide | Isoxazole ring without cyclopropyl group | Moderate antibacterial activity |
| 5-(Thiophen-2-yl)isoxazolecarboxylic acid | Lacks the cyclopropyl substituent | Anti-inflammatory properties |
| N-Cyclopropylisoxazolecarboxamide | Isoxazole ring with cyclopropyl but no thiophene | Limited neurogenic effects |
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its unique combination of a cyclopropyl group and thiophene moiety, which enhances its potential for inducing neuronal differentiation compared to other similar compounds.
The formation of carboxamide bonds represents a fundamental transformation in the synthesis of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide. Several established methodologies have been developed for this crucial bond-forming reaction, each offering distinct advantages and limitations depending on the specific synthetic requirements [1] [2] [3].
EDC/HATU-Mediated Coupling
The most widely employed approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling reagents [3]. This methodology typically employs equimolar amounts of EDC and HATU with N,N-diisopropylethylamine as base in dimethylformamide solvent. Reaction conditions are generally mild, proceeding at room temperature over 12-24 hours with yields ranging from 75-95%. The primary advantages include minimal racemization of chiral substrates and excellent functional group tolerance [3].
Carbodiimide-Based Coupling Systems
Traditional carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) remain valuable tools for amide bond formation [1] [2]. These reagents are typically employed with 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields. The mechanism involves initial carbodiimide activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by the amine component [2].
Acyl Chloride Methodology
The classical approach through acyl chloride intermediates provides rapid and high-yielding access to carboxamides [1]. Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by treatment with the cyclopropylamine in the presence of triethylamine, typically affords products in 80-98% yield within 2-4 hours [1].
The incorporation of the cyclopropyl moiety requires specialized synthetic approaches due to the inherent ring strain and unique reactivity patterns of three-membered carbocycles [4] [5].
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction represents the most reliable method for converting alkenes to cyclopropanes using diiodomethane and zinc-copper couple [5]. This carbenoid-mediated process proceeds through formation of iodomethylzinc iodide, which undergoes syn-selective addition to the alkene double bond. Typical reaction conditions involve treatment with CH₂I₂ and Zn(Cu) in diethyl ether or dichloromethane at temperatures ranging from 0-40°C [5].
Diazomethane-Based Methods
Photolytic decomposition of diazomethane generates methylene carbene, which adds to alkenes to form cyclopropanes [4]. While this approach can provide excellent yields (70-90%), the use of toxic and explosive diazomethane limits its practical application [4]. Alternative diazo compounds with improved safety profiles have been developed for specific applications.
Dihalocarbene Addition
Treatment of haloforms such as bromoform with strong bases like potassium tert-butoxide generates dihalocarbenes through α-elimination [4]. These reactive intermediates undergo addition to alkenes to form dihalocyclopropanes, which can be subsequently functionalized. The reaction typically proceeds in moderate yields (55-75%) but offers operational simplicity [4].
The construction of both isoxazole and thiophene heterocycles requires specialized synthetic methodologies tailored to the electronic and structural requirements of each ring system [6] [7] [8].
Isoxazole Formation via 1,3-Dipolar Cycloaddition
The most direct route to 3,5-disubstituted isoxazoles involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes [6] [9]. This reaction proceeds through a concerted mechanism with excellent regioselectivity, typically favoring the 3,5-substitution pattern over the 3,4-isomer [6]. Nitrile oxides can be generated in situ from various precursors including hydroxamic acids, aldoximes, or hydroximoyl chlorides [9].
The mechanism involves frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the alkyne dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide dipole [6]. Reaction conditions typically employ triethylamine as base in chloroform or toluene at temperatures ranging from room temperature to 80°C [6].
Hydroxylamine Cyclization Routes
An alternative approach to isoxazole formation involves cyclization of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride [7] [8]. This methodology proceeds through initial oxime formation followed by intramolecular cyclization with elimination of water. The reaction typically requires refluxing conditions in ethanol for 2-6 hours, providing yields in the range of 65-85% [7].
Thiophene Ring Construction
The construction of thiophene rings from acyclic precursors commonly employs the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide [10] [11]. This reaction typically requires elevated temperatures (180-220°C) and can be conducted either neat or in high-boiling solvents such as xylene [10].
The Gewald synthesis provides an alternative route to 2-aminothiophenes through base-catalyzed condensation of ketones with malononitrile in the presence of elemental sulfur [10] [11]. This multicomponent reaction typically proceeds in ethanol with morpholine as base at 60°C, providing excellent yields (80-95%) of 2-amino-3-substituted thiophenes [10].
Nucleophilic aromatic substitution reactions play a crucial role in the functionalization of electron-deficient heterocycles, particularly in the context of isoxazole and thiophene derivatives [12] [13] [14].
SNAr Mechanism and Electronic Requirements
The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway involving formation of a stabilized anionic intermediate known as the Meisenheimer complex [12] [14]. The reaction requires electron-withdrawing substituents to activate the aromatic ring toward nucleophilic attack, with the most effective activating groups being nitro, cyano, and carbonyl functionalities [12] [13].
The mechanism involves initial nucleophilic addition to form the σ-complex, followed by elimination of the leaving group to restore aromaticity [12]. The addition step is typically rate-determining, with activation energies ranging from 15-25 kcal/mol depending on the nature of the activating groups and nucleophile [12].
Positional Effects and Reactivity Patterns
The position of electron-withdrawing groups relative to the leaving group significantly influences reaction rates [13] [14]. Ortho and para substitution patterns provide superior stabilization of the Meisenheimer intermediate through resonance effects, resulting in enhanced reactivity compared to meta-substituted systems [13].
In five-membered heterocycles such as isoxazole, the intrinsic electron-deficiency arising from the nitrogen-oxygen dipole facilitates nucleophilic substitution without additional activating groups [15]. The C-4 position typically exhibits the highest reactivity due to optimal electronic stabilization of the intermediate [15].
The 1,3-dipolar cycloaddition reaction represents the most efficient route to isoxazole rings, proceeding through well-defined mechanistic pathways that have been extensively studied both experimentally and computationally [6] [9] [16].
Concerted vs. Stepwise Mechanisms
Two mechanistic pathways have been proposed for 1,3-dipolar cycloaddition: a concerted pericyclic process and a stepwise mechanism involving diradical intermediates [6] [16]. Computational studies using density functional theory have generally favored the concerted pathway, particularly for electron-rich dipolarophiles [16].
The concerted mechanism involves simultaneous formation of both new carbon-carbon and carbon-nitrogen bonds through a six-electron transition state [6]. Activation energies for this process typically range from 25-35 kcal/mol, depending on the electronic nature of the dipole and dipolarophile components [16].
Lewis Acid Catalysis and Mechanistic Modulation
The presence of Lewis acids can significantly alter the mechanistic pathway and reduce activation barriers [17]. Computational studies have demonstrated that titanium tetrachloride coordination to the nitrile oxide dipole can lower the activation energy to less than 19 kcal/mol and favor a stepwise addition pathway [17].
In the Lewis acid-catalyzed mechanism, initial carbon-carbon bond formation precedes carbon-nitrogen bond formation, with both steps proceeding through relatively low energy barriers [17]. This mechanistic change results in enhanced reactivity and improved yields under milder reaction conditions.
Regioselectivity and Electronic Control
The regioselectivity of 1,3-dipolar cycloaddition is governed by frontier molecular orbital interactions and electronic effects [6] [9]. Electron-rich alkynes typically provide 3,5-disubstituted isoxazoles as the major products, while electron-deficient dipolarophiles may exhibit reduced selectivity [9].
The kinetic vs. thermodynamic product distribution can be controlled through reaction conditions [18]. Lower temperatures typically favor kinetic control, potentially leading to 3,4-disubstituted isoxazoles, while elevated temperatures promote isomerization to the thermodynamically favored 3,5-substitution pattern [18].
Transition metal catalysis has revolutionized the field of heterocyclic synthesis, providing powerful tools for the construction and functionalization of complex molecular architectures [19] [20] [21].
Palladium-Catalyzed Cross-Coupling Mechanisms
Palladium-catalyzed cross-coupling reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [20] [21]. The oxidative addition of aryl halides to palladium(0) complexes represents the initial step, with the rate depending on the nature of the halide leaving group (I > Br > Cl > F) [20].
Transmetalation involves transfer of the nucleophilic coupling partner from the organometallic reagent to the palladium center [20]. This step is highly dependent on the nature of the organometallic species, with organoborane, organostannane, and organozinc reagents exhibiting distinct reactivity profiles [20].
Suzuki-Miyaura Coupling in Heterocyclic Systems
The Suzuki-Miyaura reaction represents one of the most versatile methods for carbon-carbon bond formation in heterocyclic chemistry [20]. This transformation tolerates a wide range of functional groups and proceeds under relatively mild conditions using palladium catalysts and mild bases such as potassium carbonate [20].
The mechanism involves initial transmetalation of the organoborane to palladium, facilitated by the presence of base and often requiring aqueous co-solvents [20]. The resulting organopalladium intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst [20].
Carbene Migratory Insertion Processes
A distinct class of transition metal-catalyzed reactions involves carbene migratory insertion, particularly relevant for the functionalization of diazo compounds and related substrates [19]. These processes typically involve initial formation of metal-carbene intermediates through reaction with diazo substrates, followed by migratory insertion into metal-carbon bonds [19].
The mechanism proceeds through initial coordination of the diazo compound to the metal center, followed by extrusion of nitrogen to generate the metal-carbene species [19]. Subsequent migratory insertion into pre-formed organometallic bonds provides access to complex functionalized products with excellent stereochemical control [19].
Understanding the inherent reactivity patterns of heterocyclic systems is essential for rational derivative design and selective functionalization [22] [15] [23].
Electronic Distribution in Five-Membered Heterocycles
The electronic properties of five-membered heterocycles are largely determined by the nature and position of heteroatoms within the ring system [15] [23]. In isoxazole, the nitrogen-oxygen bond creates a significant dipole moment that influences both the electron density distribution and reactivity patterns [15].
Quantum chemical calculations have revealed that positions adjacent to electron-withdrawing heteroatoms exhibit reduced electron density and enhanced electrophilic character [15] [23]. Conversely, positions β to heteroatoms typically maintain higher electron density and are more susceptible to electrophilic attack [15].
Thiophene Substitution Patterns and Reactivity
Thiophene exhibits preferential reactivity at the α-positions (C-2 and C-5) due to the electron-donating nature of sulfur and optimal orbital overlap in the transition state [22] [11]. Electrophilic aromatic substitution typically occurs at these positions with high regioselectivity [11].
The β-positions (C-3 and C-4) are significantly less reactive toward electrophilic substitution but can be functionalized under more forcing conditions or through alternative mechanistic pathways [22] [11]. This reactivity pattern can be exploited for sequential functionalization strategies to access polysubstituted thiophene derivatives [22].
Isoxazole Functionalization Strategies
Isoxazole rings exhibit distinct reactivity patterns based on the electronic influence of the N-O bond [15]. The C-4 position typically shows enhanced reactivity toward nucleophilic substitution due to stabilization of negative charge by the adjacent nitrogen atom [15].
The C-5 position also exhibits significant reactivity, particularly toward electrophilic substitution, due to its proximity to the electron-rich oxygen atom [15]. The C-3 position, being α to both nitrogen and oxygen, typically exhibits the lowest reactivity and requires specialized activation strategies for functionalization [15].
Bioisosteric replacement represents a powerful strategy for optimizing the pharmacological properties of bioactive compounds while maintaining essential molecular recognition elements [24].
Heterocycle Replacements and Electronic Modulation
The replacement of thiophene with alternative five-membered heterocycles such as furan, pyrrole, or pyrazole can significantly impact both electronic properties and metabolic stability [24]. Furan replacement typically reduces lipophilicity while maintaining similar electronic characteristics, whereas pyrrole substitution introduces a hydrogen bond donor capability [24].
Isoxazole can be effectively replaced with thiazole or oxazole rings to modulate hydrogen bonding patterns and electronic distribution [24]. These modifications often result in altered binding affinity and selectivity profiles while maintaining the core pharmacophore structure [24].
Carboxamide Bioisosteres and Metabolic Considerations
The carboxamide functionality can be replaced with various bioisosteric groups including tetrazoles, hydroxamic acids, or reverse amides to enhance metabolic stability [24]. Tetrazole replacements are particularly valuable as they maintain similar hydrogen bonding capabilities while exhibiting improved resistance to amidase-mediated hydrolysis [24].
Hydroxamic acid bioisosteres provide enhanced metal chelation capabilities and altered lipophilicity profiles [24]. These modifications are particularly relevant for targeting metalloenzymes or modulating zinc-dependent biological processes [24].
Cyclopropyl Replacements and Conformational Effects
The cyclopropyl group can be replaced with difluoromethyl or trifluoromethyl groups to maintain similar steric profiles while modulating electronic properties [24]. Difluoromethyl groups serve as effective lipophilic hydrogen bond donors and can enhance membrane permeability [24].
Trifluoromethyl replacements typically increase lipophilicity and metabolic stability while maintaining similar steric requirements [24]. These modifications often result in enhanced pharmacokinetic properties and improved oral bioavailability [24].
Prodrug strategies represent an essential approach for overcoming limitations in drug delivery, bioavailability, and tissue targeting [25].
Ester-Based Prodrug Systems
Ester prodrugs of carboxamides can be designed to undergo hydrolysis by carboxylesterases, providing controlled release of the active drug [25]. These systems typically employ alkyl or aryl esters that are hydrolyzed by hepatic or plasma esterases with half-lives ranging from 5-60 minutes [25].
Acyloxymethyl esters represent a particularly effective prodrug strategy, providing enhanced membrane permeability followed by rapid activation through carboxylesterase-mediated hydrolysis [25]. The choice of acyl group allows fine-tuning of the hydrolysis rate and tissue selectivity [25].
Phosphate and Amino Acid Conjugates
Phosphate ester prodrugs offer excellent water solubility and can be designed for tissue-specific activation through alkaline phosphatase activity [25]. These systems typically exhibit half-lives ranging from 30 minutes to 4 hours, depending on the phosphatase expression levels in target tissues [25].
Amino acid conjugates provide opportunities for peptidase-mediated activation in specific tissue environments [25]. The choice of amino acid can influence both the rate of activation and the tissue distribution profile, with hydrophobic amino acids generally providing enhanced membrane permeability [25].
pH-Sensitive and Reduction-Activated Systems
Mannich base prodrugs incorporate N,N-dimethylaminomethyl groups that undergo pH-dependent hydrolysis, providing enhanced stability at physiological pH while allowing rapid activation in acidic environments [25]. These systems are particularly useful for gastric delivery applications [25].
Oxime prodrugs can be designed for activation in reducing environments, providing sustained release profiles with half-lives ranging from 2-24 hours [25]. These systems are particularly valuable for targeting hypoxic tissue environments or specific cellular compartments with elevated reducing capacity [25].